molecular formula C11H11N3 B13894809 4-Benzylpyrimidin-2-amine CAS No. 168150-97-8

4-Benzylpyrimidin-2-amine

Cat. No.: B13894809
CAS No.: 168150-97-8
M. Wt: 185.22 g/mol
InChI Key: MXWFAFBPBMLSRT-UHFFFAOYSA-N
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Description

4-Benzylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a benzyl group attached to the fourth position of the pyrimidine ring and an amino group at the second position

Preparation Methods

The synthesis of 4-Benzylpyrimidin-2-amine typically involves several steps, starting from acyclic starting materials. One common synthetic route includes the following steps :

    Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.

    Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form intermediate compounds.

    Ring Closure and Aromatization: The intermediate compounds undergo ring closure and aromatization to form the pyrimidine ring.

    S-Methylation and Oxidation: The resulting compounds are subjected to S-methylation and oxidation to form methylsulfonyl derivatives.

    Formation of Guanidines: Finally, the methylsulfonyl derivatives are reacted with suitable amines to form this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Benzylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Benzylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been found to inhibit the activity of serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . By inhibiting PLK4, these compounds can exert antiproliferative effects on cancer cells. The exact pathways and molecular targets may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Benzylpyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

CAS No.

168150-97-8

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-benzylpyrimidin-2-amine

InChI

InChI=1S/C11H11N3/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)

InChI Key

MXWFAFBPBMLSRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NC=C2)N

Origin of Product

United States

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